molecular formula C12H36O4Si5 B1585261 四(三甲基硅氧基)硅烷 CAS No. 3555-47-3

四(三甲基硅氧基)硅烷

货号 B1585261
CAS 编号: 3555-47-3
分子量: 384.84 g/mol
InChI 键: VNRWTCZXQWOWIG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tetrakis(trimethylsilyloxy)silane (TTMS) is an organosilicon compound used as a precursor to prepare nanostructured organosilicon polymer films by plasma-enhanced chemical vapor deposition (PECVD) at atmospheric pressure .


Synthesis Analysis

The compound is prepared by the reaction of trimethylsilyl chloride, silicon tetrachloride, and lithium . TTMS along with cyclohexane can also be used to synthesize low dielectric constant SiCOH films by PECVD method .


Molecular Structure Analysis

The molecule has tetrahedral symmetry . The compound is notable as having silicon bonded to four other silicon atoms, like in elemental silicon .


Chemical Reactions Analysis

The compound is a precursor to tris(trimethylsilyl)silyl lithium by reaction with methyl lithium . It is used in the plasma-enhanced chemical vapor deposition of tetrakis(trimethylsilyoxy)silane (TTMSS) precursor .


Physical And Chemical Properties Analysis

The compound is a colorless liquid with a density of 0.87 g/cm³ . It has a boiling point of 103-106 °C/2 mmHg .

科学研究应用

纳米结构有机硅聚合物薄膜

四(三甲基硅氧基)硅烷 (TTMS) 被用作制备纳米结构有机硅聚合物薄膜的前驱体。 该过程通常在常压下使用等离子体增强化学气相沉积 (PECVD) 进行 。 这些薄膜由于其定制的结构特性,在微电子领域具有潜在应用,可用作绝缘层或保护涂层。

低介电常数 SiCOH 薄膜的合成

与环己烷结合使用,TTMS 用于合成具有低介电常数的SiCOH 薄膜 。 这些薄膜在半导体行业中非常重要,因为它们可以减少寄生电容,从而提高集成电路的性能。

有机合成试剂

作为一种有机硅化合物,TTMS 作为有机合成中的试剂 。 它参与各种化学反应,其中其硅氧基可以充当保护基团或合成更复杂分子的中间体。

薄膜涂层

TTMS 用于薄膜涂层,形成纳米结构的二氧化硅层 。 这种应用对于开发光学涂层、保护层和需要精确控制薄膜厚度和组成的电子器件至关重要。

三(三甲基硅基)硅基锂的合成

TTMS 作为合成三(三甲基硅基)硅基锂的起始材料,与甲基锂反应 。 这种化合物是合成和催化中使用的各种有机金属试剂制备中的宝贵中间体。

双(三甲基硅基)铜酸锂的制备

TTMS 的另一个应用是在双(三甲基硅基)铜酸锂的制备中 。 该试剂用于有机化学中的共轭加成和其他亲核加成反应,这些反应是有机分子构建中的基本步骤。

作用机制

Target of Action

Tetrakis(trimethylsilyloxy)silane, also known as TTMS, is an organosilicon compound . Its primary targets are the nanostructured organosilicon polymer films . These films are used in various applications, including electronics and coatings .

Mode of Action

Tetrakis(trimethylsilyloxy)silane interacts with its targets through a process known as plasma-enhanced chemical vapor deposition (PECVD) at atmospheric pressure . This process allows TTMS to deposit onto the surface of the polymer films, altering their properties .

Biochemical Pathways

The interaction of Tetrakis(trimethylsilyloxy)silane with its targets affects the synthesis of low dielectric constant SiCOH films . This process involves the use of TTMS along with cyclohexane in the PECVD method . The resulting SiCOH films have lower dielectric constants, which can be beneficial in certain applications such as microelectronics .

Pharmacokinetics

TTMS is a colourless liquid with a density of 0.87 g/mL at 25 °C and a boiling point of 103-106 °C/2 mmHg . These properties may influence its bioavailability and distribution.

Result of Action

The result of Tetrakis(trimethylsilyloxy)silane’s action is the formation of nanostructured organosilicon polymer films and low dielectric constant SiCOH films . These films have applications in various fields, including electronics, where they can improve device performance .

Action Environment

The action of Tetrakis(trimethylsilyloxy)silane is influenced by environmental factors such as temperature and pressure . The PECVD process, for instance, occurs at atmospheric pressure . Additionally, the physical properties of TTMS, such as its boiling point and density, can be affected by changes in temperature .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

未来方向

TTMS can be used for thin film coating with a nanostructured silicon dioxide prepared by plasma-enhanced chemical vapor deposition (PECVD) at atmospheric pressure . This suggests potential applications in the development of nanostructured organosilicon polymer films and low dielectric constant SiCOH films .

属性

IUPAC Name

tetrakis(trimethylsilyl) silicate
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InChI

InChI=1S/C12H36O4Si5/c1-17(2,3)13-21(14-18(4,5)6,15-19(7,8)9)16-20(10,11)12/h1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRWTCZXQWOWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H36O4Si5
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DSSTOX Substance ID

DTXSID9042463
Record name Tetrakis(trimethylsiloxy)silane
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Molecular Weight

384.84 g/mol
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Physical Description

Colorless liquid; [Aldrich MSDS]
Record name Tetrakis(trimethylsiloxy)silane
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CAS RN

3555-47-3
Record name Tetrakis(trimethylsiloxy)silane
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Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]-
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Record name TETRAKIS(TRIMETHYLSILOXY)SILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does TTMSS form low-k SiCOH films?

A1: TTMSS serves as a precursor in Plasma-Enhanced Chemical Vapor Deposition (PECVD). Under plasma conditions, TTMSS molecules decompose, and the resulting reactive species interact with each other and the substrate. These interactions lead to the formation of a SiCOH film with a specific chemical structure. The film's composition, including the Si-O-Si network and incorporated hydrocarbon groups, contributes to its low dielectric constant. [, , , ]

Q2: What is the impact of plasma power on SiCOH film properties?

A2: Research shows that increasing plasma power during PECVD using TTMSS influences the film's properties. Higher plasma power generally leads to a higher dielectric constant, ranging from 1.83 to 3.45 as power increases from 20 to 80 W. This is likely due to changes in the film's chemical composition and structure at higher plasma energy. []

Q3: What makes TTMSS unique for creating nanostructured SiO2-like films?

A4: Unlike other siloxy-alkanes used in PECVD, TTMSS possesses a unique symmetric and complex molecular structure (C12H36O4Si5). This characteristic is believed to be crucial for the large-scale formation of fractalized nanostructures in SiO2-like films. These nanostructures contribute to the films' superhydrophobic properties, which are desirable for various applications. []

Q4: How do hydrocarbon groups within the SiCOH film influence its electrical properties?

A5: The incorporation of hydrocarbon groups during SiCOH film deposition with TTMSS and cyclohexane significantly impacts the film's electrical properties. The presence of hydrocarbon porogens can lead to defects at the film interface. These defects affect the current-voltage characteristics of the film, highlighting the importance of controlling hydrocarbon content for desired electrical performance. []

Q5: How does bending impact the stability of TTMSS-derived SiCOH films?

A6: Bending tests reveal that SiCOH films deposited using TTMSS exhibit changes in their dielectric properties. The dielectric constant tends to increase, and leakage current decreases with increased bending cycles. This phenomenon is attributed to structural changes within the film, particularly the rearrangement and increased intensity of specific chemical bonds. Notably, films with minimal changes in bending and stretching modes demonstrate greater mechanical and electrical stability after bending. []

Q6: Can TTMSS-derived films be used for encapsulation in flexible electronics?

A7: Research suggests that TTMSS-derived plasma polymer films hold potential for encapsulation in flexible Organic Electronic Devices (OEDs). Studies demonstrate that incorporating these films within a multilayer structure (e.g., Al2O3/plasma polymer film/Al2O3) enhances the barrier properties against moisture and oxygen, crucial for protecting sensitive organic materials in OEDs. []

Q7: Are there alternative precursors to TTMSS for low-k film deposition?

A8: Yes, researchers are exploring alternative precursors for low-k film deposition. For instance, combining TTMSS with decamethylcyclopentasiloxane in PECVD has shown promising results for achieving ultralow dielectric constant values in SiCOH films. [] This exploration of alternative precursors is driven by the need to optimize film properties and address the specific requirements of various applications.

Q8: How can we analyze the chemical structure of TTMSS-derived films?

A9: Characterization techniques like Fourier Transform Infrared (FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are crucial for analyzing the chemical structure of TTMSS-derived films. FTIR provides insights into the types of chemical bonds present, such as Si-O-Si, Si-CH3, and C-H. XPS offers quantitative elemental analysis and information about the chemical states of elements like silicon, carbon, and oxygen within the film. []

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